1-Chloro-4-(1-chloroethyl)benzene
Overview
Description
1-Chloro-4-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where a chlorine atom and a 1-chloroethyl group are substituted at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It’s known that chlorinated hydrocarbons can interact with various biological molecules due to their lipophilic nature .
Mode of Action
Chlorinated hydrocarbons generally undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon in the chlorinated hydrocarbon, leading to the replacement of the chlorine atom .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is lipophilic, suggesting that it can readily cross biological membranes .
Result of Action
Given its chemical structure, it might cause cellular damage through nucleophilic substitution reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(1-chloroethyl)benzene. For instance, its lipophilicity suggests that it can accumulate in fatty tissues . Moreover, it’s classified as a flammable liquid and can cause skin and eye irritation, and respiratory system toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloroethyl)benzene can be synthesized through the chlorination of 4-ethylbenzene. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-ethyl-4-chlorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-alkyl-4-chlorobenzene derivatives.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 1-ethyl-4-chlorobenzene.
Scientific Research Applications
1-Chloro-4-(1-chloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-Chloro-4-(1-chloroethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-ethylbenzene: Similar structure but lacks the additional chlorine atom on the ethyl group.
1-Chloro-4-(1-bromoethyl)benzene: Similar structure but with a bromine atom instead of chlorine on the ethyl group.
1-Chloro-4-(1-fluoroethyl)benzene: Similar structure but with a fluorine atom instead of chlorine on the ethyl group.
Uniqueness: The presence of two chlorine atoms in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This compound’s ability to participate in both nucleophilic substitution and oxidation-reduction reactions distinguishes it from its analogs.
Properties
IUPAC Name |
1-chloro-4-(1-chloroethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCHRVHWICTPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450398 | |
Record name | 1-chloro-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20001-65-4 | |
Record name | 1-chloro-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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